2-Methyl-2,7-diazabicyclo[4.2.0]octane
Description
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-2,7-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H14N2/c1-9-4-2-3-6-7(9)5-8-6/h6-8H,2-5H2,1H3 |
InChI Key |
LQHWPNBTKIXBNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,7-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,7-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicyclo compounds.
Scientific Research Applications
2-Methyl-2,7-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including the Morita–Baylis–Hillman reaction and Knoevenagel condensation.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a modulator of biological pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-2,7-diazabicyclo[4.2.0]octane involves its ability to act as a nucleophile and a base. The nitrogen atoms in the compound can donate electron pairs, making it effective in catalyzing various reactions. The compound can also form stable complexes with metal ions, which can be exploited in catalytic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazabicyclo compounds vary in ring size, substituent placement, and functional groups, leading to distinct chemical and biological behaviors. Below is a detailed comparison of 2-methyl-2,7-diazabicyclo[4.2.0]octane with key analogs:
Ring Size and Substituent Effects
- Applications: Reported as a chiral amine precursor in antibacterial agents . Key Difference: The reduced ring strain in the [4.2.0] system compared to [3.3.0] may enhance thermal stability and synthetic accessibility .
- Applications: Used in β-lactamase inhibitor analogs due to enhanced conformational flexibility . Key Difference: The expanded ring system allows for greater spatial accommodation of bulky substituents in drug-receptor interactions .
Functional Group Variations
7-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1250993-51-1):
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane (CAS 1932046-84-8):
- Structure : Cbz (benzyloxycarbonyl) protecting group at position 7.
- Properties : Molecular weight = 246.31 g/mol; chiral centers enhance stereochemical utility in asymmetric catalysis .
- Key Difference : The Cbz group offers orthogonal deprotection strategies compared to Boc, enabling sequential functionalization .
Thermodynamic Properties
Thermodynamic data for bicyclo compounds highlight stability differences:
| Compound | ΔHvap (kJ/mol) | Temperature (K) | Source |
|---|---|---|---|
| cis-Bicyclo[4.2.0]octane | 39.5 ± 0.4 | 313 | |
| This compound | Not reported | — | — |
| cis-Bicyclo[3.3.0]octane | 41.5 ± 0.4 | 318 |
The absence of direct thermodynamic data for this compound underscores the need for further experimental characterization.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-2,7-diazabicyclo[4.2.0]octane, and how can purity be optimized during synthesis?
Methodological Answer: Synthesis typically involves cyclization reactions using amine precursors and catalysts (e.g., palladium or nickel complexes). Key steps include:
- Reaction Optimization : Use temperature-controlled reflux systems (80–120°C) and inert atmospheres (N₂/Ar) to minimize side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .
Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- Structural Confirmation : X-ray crystallography for unambiguous bond-length/angle determination.
- Electronic Properties : UV-Vis spectroscopy (200–400 nm range) to assess π→π* transitions; DFT calculations (B3LYP/6-31G* basis set) for HOMO-LUMO analysis.
- Functional Group Identification : FT-IR (ATR mode, 4000–400 cm⁻¹) to detect N-H and C-N stretches .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- Hazard Mitigation : Store in airtight containers under nitrogen; avoid contact with oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition.
- Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb using vermiculite. Document incidents per OSHA HCS standards .
Q. How is the IUPAC nomenclature applied to bicyclic compounds like this compound?
Methodological Answer:
- Bridge Identification : Number the bicyclo system starting at a bridgehead, prioritizing the largest bridge. For [4.2.0], the first bridge has 4 carbons, the second 2, and the third 0.
- Substituent Placement : Prefix “2,7-diaza” indicates nitrogen at positions 2 and 7; “2-methyl” specifies the methyl group on the second bridgehead .
Advanced Research Questions
Q. How can theoretical frameworks guide the design of experiments involving this compound?
Methodological Answer:
- Conceptual Alignment : Link hypotheses to existing theories (e.g., molecular orbital theory for reactivity studies).
- Iterative Refinement : Use computational models (e.g., molecular dynamics simulations) to predict reaction pathways before lab validation.
- Bias Mitigation : Apply double-blind protocols in data collection to reduce observer bias .
Q. What factorial design strategies are effective in studying the solvent effects on this compound’s stability?
Methodological Answer:
Q. How should researchers address contradictions in published data on the compound’s biological activity?
Methodological Answer:
- Meta-Analysis : Aggregate datasets from peer-reviewed studies (PRISMA guidelines) to identify outliers.
- Replication Studies : Standardize assay conditions (e.g., cell lines, incubation times) across labs.
- Error Source Analysis : Compare instrumentation (e.g., LC-MS vs. ELISA for bioavailability measurements) .
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?
Methodological Answer:
Q. How can interdisciplinary approaches (e.g., chemical biology) enhance research on this compound?
Methodological Answer:
Q. What are the best practices for presenting experimental data in manuscripts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
